

Application Notes and Protocols for ASTX295 Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

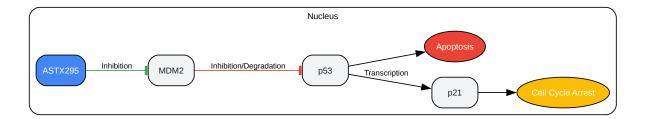
Introduction

ASTX295 is an orally available, small molecule antagonist of the human murine double minute 2 (MDM2) protein.[1][2] By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, ASTX295 is designed to restore p53's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2][3] This document provides a detailed overview of the experimental design and protocols for clinical trials investigating ASTX295, based on publicly available data from the completed Phase 1/2 study (NCT03975387).[4][5]

Mechanism of Action and Signaling Pathway

ASTX295 functions by blocking the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby negatively regulating its function.[1][2] In many tumors with wild-type TP53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. ASTX295 binds to MDM2, preventing it from interacting with p53. This stabilizes p53, allowing it to accumulate in the nucleus and activate downstream target genes such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis.[3]





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ASTX295 Signaling Pathway

Clinical Trial Experimental Design

The following outlines the experimental design for a clinical trial of ASTX295, based on the completed Phase 1/2 study in patients with advanced solid tumors with wild-type TP53.

Study Design and Phasing

A Phase 1/2, open-label, multicenter study design is appropriate.[4]

- Phase 1 (Dose Escalation and Expansion): To determine the safety, tolerability,
 pharmacokinetics (PK), pharmacodynamics (PD), and recommended Phase 2 dose (RP2D)
 of ASTX295.[4] A standard 3+3 dose-escalation design can be employed.[4] Expansion
 cohorts can be enrolled at the RP2D to further evaluate safety and preliminary efficacy in
 specific tumor types.
- Phase 2: To assess the preliminary anti-tumor activity of ASTX295 at the RP2D in selected tumor types. (Note: The sponsor of the original ASTX295 trial made a strategic decision not to pursue the Phase 2 part of the study).[5]

Patient Population

Eligible patients should have histologically or cytologically confirmed advanced or metastatic solid tumors with documented wild-type TP53, who have progressed on standard therapies.[4] [6] Key inclusion and exclusion criteria are summarized in the table below.

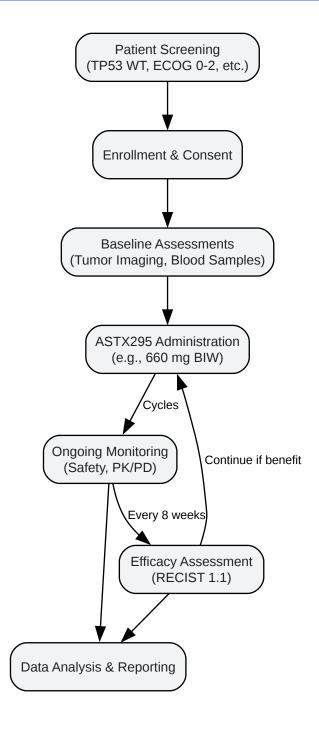


Inclusion Criteria	Exclusion Criteria
Age ≥ 18 years[6]	Prior treatment with an MDM2 antagonist[6]
ECOG performance status of 0-2[4]	Active brain metastases
Adequate organ and bone marrow function[4]	Significant cardiovascular disease
Measurable disease per RECIST 1.1[1]	Ongoing uncontrolled infection

Dosing and Administration

ASTX295 is administered orally.[2] The Phase 1 study evaluated both daily and intermittent dosing schedules.[4] The recommended Phase 2 dose was determined to be 660 mg twice weekly (BIW) due to a better safety profile compared to the 400 mg once daily (QD) regimen.[7]





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Clinical Trial Workflow

Data Presentation Pharmacokinetic and Safety Data

The following tables summarize the key pharmacokinetic and safety data from the Phase 1 study of ASTX295.[7][8]



Parameter	Value
Pharmacokinetics	
Median Tmax	3 hours
Mean Half-life (t1/2)	4-6 hours
Recommended Phase 2 Dose (RP2D)	660 mg twice weekly (BIW)

Adverse Event (AE)	400 mg QD Regimen	660 mg BIW Regimen
Most Common Treatment- Related AEs		
Nausea	76.2%	71.4%
Diarrhea	76.2%	47.6%
Vomiting	33.3%	33.3%
Grade 3 GI AEs	14.3%	9.5%
Grade ≥ 4 AEs	None reported	None reported
Dose-Limiting Toxicities (DLTs)	Nausea, vomiting, diarrhea, fatigue	

Preliminary Efficacy Data in Liposarcoma

Efficacy Endpoint	De-differentiated Liposarcoma	Well-differentiated Liposarcoma
Objective Response Rate (ORR)	7.7%	8.0%
Progression-Free Survival (PFS)	7.95 months	9.66 months
16-week Disease Control Rate (DCR)	69.2%	72.0%



Experimental Protocols Pharmacodynamic (PD) Assays

Objective: To confirm target engagement and p53 pathway activation.

1. GDF-15 ELISA

• Principle: Growth differentiation factor 15 (GDF-15) is a downstream target of p53. Its levels in serum can be measured as a surrogate marker of p53 activation.

· Protocol:

- Collect whole blood samples at baseline and at specified time points post-ASTX295 administration.
- Process blood to obtain serum and store at -80°C until analysis.
- Use a commercially available Human GDF-15 ELISA kit.
- Follow the manufacturer's instructions for the assay, including preparation of standards, controls, and samples.
- Briefly, add diluted samples, standards, and controls to the antibody-pre-coated microplate.
- Incubate, wash, and add the detection antibody.
- Add substrate and stop solution, then read the absorbance at 450 nm using a microplate reader.
- Calculate GDF-15 concentrations based on the standard curve.

2. qRT-PCR for p21 and MDM2 mRNA

- Principle: To measure the change in mRNA expression of p53 target genes, CDKN1A (p21) and MDM2, in peripheral blood mononuclear cells (PBMCs).
- Protocol:



- Collect whole blood in EDTA tubes at baseline and at specified time points post-ASTX295 administration.
- Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
- Extract total RNA from PBMCs using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
- Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop).
- Perform reverse transcription to synthesize cDNA using a high-capacity cDNA reverse transcription kit.
- Prepare the quantitative real-time PCR (qRT-PCR) reaction mix containing cDNA, TaqMan Gene Expression Master Mix, and specific TaqMan Gene Expression Assays for CDKN1A, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB).
- Run the qRT-PCR on a real-time PCR system using a standard thermal cycling protocol.
- Calculate the relative gene expression using the $\Delta\Delta$ Ct method.

Pharmacokinetic (PK) Analysis

Objective: To determine the concentration of ASTX295 in patient plasma over time.

- 1. LC-MS/MS Bioanalytical Method
- Principle: A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify ASTX295 in plasma.
- Protocol:
 - Collect whole blood in K2EDTA tubes at pre-dose and various post-dose time points.
 - Centrifuge to separate plasma and store at -80°C until analysis.
 - Prepare calibration standards and quality control samples by spiking known concentrations of ASTX295 into blank human plasma.



- For sample preparation, perform protein precipitation by adding acetonitrile (containing an internal standard, such as a stable isotope-labeled ASTX295) to the plasma samples, standards, and controls.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean 96-well plate for analysis.
- Inject the samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Separate ASTX295 from endogenous plasma components on a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Detect and quantify ASTX295 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
- Construct a calibration curve and determine the concentration of ASTX295 in the unknown samples.

Efficacy and Safety Assessment

- 1. Tumor Response Evaluation
- Criteria: Tumor response and progression should be evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1]
- · Methodology:
 - Perform baseline tumor assessments (e.g., CT or MRI) within 4 weeks prior to starting treatment.
 - Identify target and non-target lesions.
 - Repeat tumor assessments at regular intervals (e.g., every 8 weeks).
 - Measure the longest diameter of target lesions and calculate the sum of diameters.



Categorize response as Complete Response (CR), Partial Response (PR), Stable
 Disease (SD), or Progressive Disease (PD) based on the change in the sum of diameters of target lesions and the assessment of non-target lesions and new lesions.

2. Safety Monitoring

- Criteria: Adverse events (AEs) should be monitored and graded according to the National
 Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2]
- Methodology:
 - Monitor patients for AEs at each study visit through physical examinations, vital signs, and laboratory tests (hematology, chemistry).
 - Record all AEs, including their severity (Grade 1-5), duration, and relationship to the study drug.
 - Report serious adverse events (SAEs) according to regulatory requirements.

Conclusion

This document provides a comprehensive framework for the experimental design of clinical trials for ASTX295. The protocols and methodologies outlined are based on the available data from the initial clinical development of this MDM2 antagonist. Adherence to these standardized procedures will ensure the collection of high-quality data to rigorously evaluate the safety and efficacy of ASTX295 in patients with TP53 wild-type cancers.

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